![molecular formula C20H16N4O B5694462 2-phenyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide](/img/structure/B5694462.png)
2-phenyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide
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Overview
Description
2-phenyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBTA and is a member of the benzotriazole family. PBTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.44 g/mol.
Mechanism of Action
The mechanism of action of PBTA as an anticancer agent and a photosensitizer is not fully understood. However, it is believed that PBTA exerts its effects through the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells or bacteria, leading to cell death.
Biochemical and Physiological Effects:
PBTA has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition, PBTA has been shown to have good bioavailability and can be easily taken up by cells. PBTA has also been shown to have good stability in biological fluids, making it suitable for use in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using PBTA in lab experiments is its high purity and low toxicity. PBTA can be easily synthesized and purified, making it a cost-effective option for research. However, one of the limitations of using PBTA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on PBTA. One area of interest is the development of PBTA as a photosensitizer for photodynamic therapy. Another area of interest is the use of PBTA as a hole-transporting material in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of PBTA as an anticancer agent.
Synthesis Methods
The synthesis of PBTA involves the reaction between 2-phenylacetic acid and 2-phenyl-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields PBTA with high purity.
Scientific Research Applications
PBTA has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, PBTA has been used as a stabilizer for plastics and polymers. In organic electronics, PBTA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In biomedical research, PBTA has been studied for its potential as an anticancer agent and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
2-phenyl-N-(2-phenylbenzotriazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(13-15-7-3-1-4-8-15)21-16-11-12-18-19(14-16)23-24(22-18)17-9-5-2-6-10-17/h1-12,14H,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQITDQMAFCLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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